molecular formula C17H27N3 B1259531 Netamine G

Netamine G

Cat. No.: B1259531
M. Wt: 273.4 g/mol
InChI Key: KBQJFVBWVHNCEC-LKOMHFJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Netamine G (compound 66) is a fused tricyclic guanidine alkaloid first isolated from marine sponges, notably Arenochalina mirabilis and related species. Structurally, it is defined as 8-butyl-4,5,5a,6,7,8-hexahydro-7-propylcyclopent[de]quinazolin-2-amine, featuring a trans-configuration at the C-7 and C-8 positions of its side chain . Its synthesis involves the oxidation of Netamine E (compound 65) using MnO₂ in methylene chloride at 55°C for 48 hours, yielding 25% of the purified product . Key spectral characteristics include distinct ¹H NMR signals in CDCl₃ with 9% trifluoroacetic acid (TFA), where H-5 and H-8 protons resolve clearly (δ 4.15 and 3.95 ppm, respectively), and a coupling constant of 8.8 Hz between H-7 and H-8 confirms the trans stereochemistry .

This compound belongs to the ptilocaulin/netamine alkaloid family, which exhibits diverse bioactivities, including antitumor and antimicrobial properties.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

(9R,10R)-9-butyl-10-propyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-6-amine

InChI

InChI=1S/C17H27N3/c1-3-5-7-13-11(6-4-2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h11-13H,3-10H2,1-2H3,(H2,18,19,20)/t11-,12?,13-/m1/s1

InChI Key

KBQJFVBWVHNCEC-LKOMHFJYSA-N

Isomeric SMILES

CCCC[C@@H]1[C@@H](CC2CCC3=C2C1=NC(=N3)N)CCC

Canonical SMILES

CCCCC1C(CC2CCC3=C2C1=NC(=N3)N)CCC

Synonyms

netamine G

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • The trans configuration in this compound distinguishes it from earlier misassigned cis analogs (e.g., netamine A–D) .
  • Side-chain length (e.g., propyl vs. methyl) influences lipophilicity and bioactivity. This compound’s propyl group may enhance membrane permeability compared to mirabilin B’s methyl group .

Comparative Insights :

  • This compound’s trans side chain may improve metabolic stability over cis analogs like Netamine E .
  • The propyl/butyl substituents could enhance binding to hydrophobic enzyme pockets compared to shorter chains in mirabilin B .

Q & A

Q. What experimental methodologies are recommended for synthesizing Netamine G, and how can its purity be validated?

this compound is synthesized via MnO₂ oxidation of netamine E, derived from the reaction of 6-propylhexahydroindole with guanidine in methanol . Key steps include:

  • Oxidation conditions : Use MnO₂ in dry dichloromethane under reflux for 6–8 hours.
  • Purity validation : Employ high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₅H₂₆N₃) and reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Stereochemical verification : Compare ¹H/¹³C NMR chemical shifts with literature data (e.g., δ 0.77 for H-6α, δ 2.15 for H-6β) .

Q. How should researchers address discrepancies in reported NMR data for this compound across studies?

Discrepancies in NMR shifts (e.g., ±0.03 ppm for ¹H, ±0.4 ppm for ¹³C) may arise from solvent effects (e.g., CD₃OD vs. CDCl₃) or calibration protocols . To resolve this:

  • Standardize conditions : Use identical solvents and internal standards (e.g., TMS).
  • Cross-validate : Compare 2D NMR (COSY, NOESY) correlations with structural analogs like netamine E .
  • Reference authoritative databases : Cross-check with NIST Chemistry WebBook for baseline chemical shift ranges .

Q. What bioactivity assays are suitable for preliminary evaluation of this compound?

this compound’s bioactivity (e.g., antileukemic or antibacterial properties) can be screened using:

  • In vitro cytotoxicity : MTT assay against leukemia cell lines (e.g., HL-60) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus (ATCC 25923) .
  • Dose-response curves : Use logarithmic concentrations (0.1–100 μM) to assess potency and selectivity .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound’s side chains be experimentally confirmed, and why is this critical for bioactivity?

Early studies proposed a cis-configuration for this compound’s side chains, but recent NOESY data revealed a trans-orientation . To confirm:

  • NOE correlations : Irradiate H-6α (δ 0.77) and observe enhancements in H-6β (δ 2.15) and H-5α (δ 1.30) .
  • Comparative analysis : Align ¹H shifts with structurally resolved analogs (e.g., netamine P or E) .
  • Impact on bioactivity : Trans-configuration may enhance membrane permeability or target binding, as seen in ptilocaulin analogs .

Q. What strategies are effective for resolving contradictions in this compound’s biosynthetic pathway hypotheses?

Conflicting biosynthetic models (e.g., 1,4- vs. 1,2-hydrogenation pathways) require:

  • Isotopic labeling : Use ¹³C-labeled precursors to trace carbon flux during in vitro synthesis .
  • Enzyme inhibition studies : Block proposed intermediates (e.g., tricyclic guanidine) and monitor pathway disruption via LC-MS .
  • Computational modeling : Apply density functional theory (DFT) to assess thermodynamic feasibility of competing pathways .

Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing byproducts?

Yield optimization involves:

  • Reaction parameter tuning : Vary temperature (25–60°C), solvent polarity (MeOH vs. EtOAc), and catalyst loading (e.g., NaBH₄ for reduction steps) .
  • Byproduct identification : Use LC-MS/MS to detect and quantify impurities (e.g., netamine E or oxidized derivatives) .
  • Scale-up protocols : Implement flow chemistry for oxidation steps to enhance reproducibility and reduce side reactions .

Methodological Guidance

Q. What criteria should be applied when selecting literature sources for this compound research, and how can contradictory data be reconciled?

Prioritize peer-reviewed journals with rigorous NMR/MS validation (e.g., Journal of Natural Products) and avoid non-academic platforms (e.g., ) . For contradictions:

  • Assay replication : Repeat key experiments (e.g., bioactivity assays) under standardized conditions .
  • Meta-analysis : Use systematic reviews to identify consensus findings or methodological flaws in prior studies 19.
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Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic properties in preclinical models?

  • Bioavailability studies : Compare oral vs. intravenous administration in rodent models, measuring plasma concentration via LC-MS .
  • Metabolite profiling : Identify phase I/II metabolites using liver microsome assays .
  • Toxicity screening : Conduct histopathological analysis of liver/kidney tissues after 28-day exposure .

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